molecular formula C15H16FNO B3341249 2-Ethoxy-N-(3-fluorobenzyl)aniline CAS No. 1019550-62-9

2-Ethoxy-N-(3-fluorobenzyl)aniline

Cat. No.: B3341249
CAS No.: 1019550-62-9
M. Wt: 245.29 g/mol
InChI Key: CRPFRYINIOOUFK-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(3-fluorobenzyl)aniline is an organic compound with the molecular formula C15H16FNO It is a derivative of aniline, featuring an ethoxy group at the second position and a fluorobenzyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-N-(3-fluorobenzyl)aniline typically involves the reaction of 2-ethoxyaniline with 3-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and fluorobenzyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-Ethoxy-N-(3-fluorobenzyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-(3-fluorobenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorobenzyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

  • 3-Ethoxy-N-(2-fluorobenzyl)aniline
  • 2-Ethoxy-N-(4-fluorobenzyl)aniline
  • 2-Methoxy-N-(3-fluorobenzyl)aniline

Comparison: Compared to its analogs, 2-Ethoxy-N-(3-fluorobenzyl)aniline is unique due to the specific positioning of the ethoxy and fluorobenzyl groups. This positioning can significantly influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.

Biological Activity

Overview

2-Ethoxy-N-(3-fluorobenzyl)aniline is an organic compound with the molecular formula C15H16FNO. This compound is a derivative of aniline characterized by an ethoxy group at the second position and a fluorobenzyl group at the nitrogen atom. Its unique structure positions it as a significant candidate for various biological applications, including studies on enzyme interactions, metabolic pathways, and potential therapeutic uses.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the ethoxy and fluorobenzyl groups enhances its binding affinity and specificity, which can significantly influence its biological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Interaction: It may act as a ligand for various receptors, modulating their activity and impacting physiological processes.

Biological Activity Data

Recent studies have highlighted the antibacterial and antifungal properties of related compounds, suggesting potential applications for this compound.

Activity MIC (μM) Target Organism Reference
Antibacterial15.625 - 62.5Staphylococcus aureus
Antifungal40.0Candida species
Biofilm Inhibition62.216 - 124.432MRSA

Case Studies

  • Antibacterial Activity:
    A study evaluated the antibacterial efficacy of compounds similar to this compound against Gram-positive bacteria, demonstrating significant inhibition against Staphylococcus aureus with MIC values ranging from 15.625 to 62.5 μM. This suggests a promising avenue for treating infections caused by resistant strains.
  • Antifungal Properties:
    In another study, compounds with structural similarities exhibited antifungal activity comparable to standard drugs like fluconazole, indicating that modifications in the aniline structure can enhance antifungal potency. The IC50 values were reported to be around 40 μM against various fungal strains, suggesting that further exploration of this compound could yield effective antifungal agents.
  • Biofilm Inhibition:
    The ability of related compounds to inhibit biofilm formation was assessed, revealing that certain derivatives could reduce biofilm mass significantly when tested against MRSA strains. Such findings highlight the potential of this compound in combating biofilm-related infections.

Comparative Analysis

When compared to similar compounds such as 3-Ethoxy-N-(2-fluorobenzyl)aniline and 2-Methoxy-N-(3-fluorobenzyl)aniline, the positioning of the ethoxy and fluorobenzyl groups in this compound uniquely influences its chemical reactivity and biological activity.

Compound Unique Feature Biological Activity
This compoundEthoxy at position twoModerate antibacterial activity
3-Ethoxy-N-(2-fluorobenzyl)anilineFluorine at ortho positionLower activity
2-Methoxy-N-(3-fluorobenzyl)anilineMethoxy group instead of ethoxyVariable activity

Properties

IUPAC Name

2-ethoxy-N-[(3-fluorophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-2-18-15-9-4-3-8-14(15)17-11-12-6-5-7-13(16)10-12/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPFRYINIOOUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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